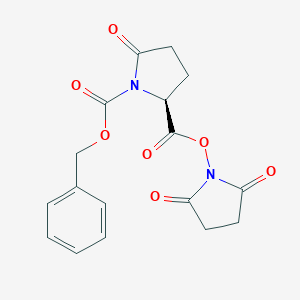

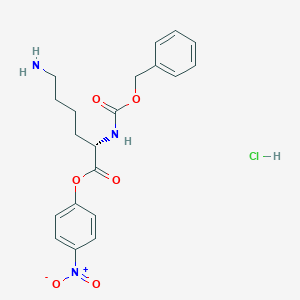

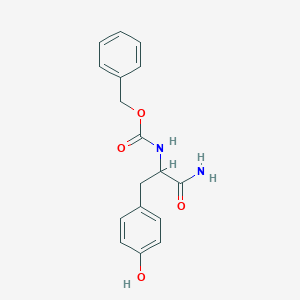

N-苄氧羰基-赖氨酸-对硝基苯酚盐酸盐

描述

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, also known as 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白酶测定

N-苄氧羰基-赖氨酸-对硝基苯酚盐酸盐被广泛用作合成显色底物,用于测定丝氨酸和硫醇蛋白酶。这包括尿激酶、胰蛋白酶、组织蛋白酶 B、组织蛋白酶 L 和木瓜蛋白酶等酶。它有助于通过在蛋白酶切割后产生颜色变化来量化酶活性 .

酶活性滴定

它作为活性位点滴定剂,用于为测定胰蛋白酶样丝氨酸蛋白酶浓度而开发的滴定方法。N-苄氧羰基-赖氨酸-对硝基苯酚盐酸盐的特性使其成为此类分析的最佳选择 .

作用机制

Target of Action

Z-LYS-ONP HCL, also known as Z-L-Lys-ONp hydrochloride, 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, Z-Lys-ONp (hydrochloride), or Z-Lys-ONp hydrochloride, primarily targets serine proteases and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .

Mode of Action

Z-LYS-ONP HCL acts as a chromogenic substrate for these proteases . When the compound interacts with its targets, it undergoes a color change that can be measured spectrophotometrically . This color change is indicative of the protease activity and can be used to quantify the amount of active protease present .

Biochemical Pathways

The compound’s interaction with its targets affects the proteolytic pathways in which these proteases are involved . For instance, it can influence the degradation and presentation of antigens by inhibiting lysosomal cysteine proteinases .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (437.87 g/mol ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.

Result of Action

The primary result of Z-LYS-ONP HCL’s action is the inhibition of protease activity . By acting as a chromogenic substrate, it allows for the quantification of active protease, providing valuable information about the proteolytic activity within a given system . This can be particularly useful in research settings, where understanding protease activity can shed light on various biological processes and disease states .

Action Environment

The action, efficacy, and stability of Z-LYS-ONP HCL can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy can be influenced by the pH of the environment, as certain proteases have optimal activity at specific pH levels . Understanding these environmental influences is crucial for effectively utilizing and interpreting results from Z-LYS-ONP HCL.

生化分析

Biochemical Properties

Z-LYS-ONP HCL is a chromogenic substrate used for the differentiation and characterization of proteases and endopeptidases . It interacts with enzymes such as trypsin, cathepsin B, cathepsin L, and bromelain . The nature of these interactions involves the hydrolysis of the compound, which can be monitored using mass spectroscopy studies .

Molecular Mechanism

The molecular mechanism of Z-LYS-ONP HCL involves its hydrolysis by specific enzymes. For instance, when used as a substrate for trypsin, the hydrolysis reaction can be monitored using mass spectroscopy .

属性

IUPAC Name |

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLPXVXTZKFDV-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4272-71-3 (Parent) | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00176198 | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-15-9 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is Z-L-Lys-ONp hydrochloride used to measure bromelain activity?

A1: Z-L-Lys-ONp hydrochloride serves as a chromogenic substrate for bromelain activity assays. Bromelain, a protease enzyme, cleaves the peptide bond within Z-L-Lys-ONp hydrochloride, releasing the yellow-colored compound p-nitrophenol (pNP) []. The amount of pNP released is directly proportional to the bromelain activity and can be quantified spectrophotometrically at 410 nm. This method allows for a sensitive and quantitative assessment of bromelain activity in various samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)